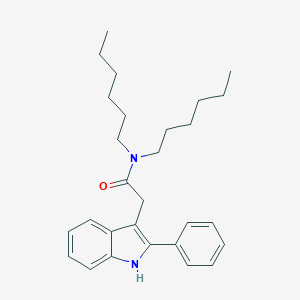
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C28H38N2O and its molecular weight is 418.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its potential biological activities. The indole scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C28H38N2O. Its structure features a bulky dihexyl substituent and an acetamide group attached to a phenylindole moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with the Translocator Protein (TSPO), a protein involved in several cellular processes such as mitochondrial function, apoptosis, and inflammation regulation. The binding affinity of this compound to TSPO has been explored through structure-activity relationship studies.
Structure-Activity Relationship (SAR)
Research indicates that variations in the substituents on the indole ring significantly affect the biological activity of indole derivatives. For instance:
- Hydrophobic Substituents : The presence of hydrophobic groups like hexyl chains enhances lipophilicity, improving binding affinity to TSPO.
- Aromatic Rings : Modifications on the phenyl ring can lead to variations in inhibitory potency against various targets, including tyrosinase and viral enzymes .
Antiviral Activity
This compound has shown promise as an antiviral agent. In studies evaluating its efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV), it exhibited low micromolar to sub-micromolar EC50 values, indicating strong antiviral properties with reduced cytotoxicity compared to existing antiviral drugs like ribavirin .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with TSPO, which modulates mitochondrial functions critical for cell survival. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively .
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in different biological contexts:
- Tyrosinase Inhibition : Compounds structurally related to this compound have been shown to inhibit tyrosinase activity significantly, with IC50 values in the low micromolar range. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
- Cytotoxicity Assessments : In B16F10 melanoma cell lines, compounds similar to N,N-dihexyl derivatives were evaluated for cytotoxic effects at varying concentrations. Results indicated that these compounds could selectively induce cell death in cancerous cells while sparing normal cells .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O/c1-3-5-7-14-20-30(21-15-8-6-4-2)27(31)22-25-24-18-12-13-19-26(24)29-28(25)23-16-10-9-11-17-23/h9-13,16-19,29H,3-8,14-15,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLGBYSSQXGBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440213 |
Source


|
| Record name | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142720-26-1 |
Source


|
| Record name | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dihexyl-2-phenyl-1H-indole-3-acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AU9E3L8C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














